molecular formula C16H28N2O3 B12696044 N-(1,8-Epoxy-p-menth-2-yl)-4-morpholineacetamide CAS No. 94253-07-3

N-(1,8-Epoxy-p-menth-2-yl)-4-morpholineacetamide

Cat. No.: B12696044
CAS No.: 94253-07-3
M. Wt: 296.40 g/mol
InChI Key: AZRBPFMOOFRFRA-UHFFFAOYSA-N
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Description

BRN 4734134 is a chemical compound with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. The compound’s molecular structure and characteristics make it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BRN 4734134 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield. Detailed synthetic routes are often proprietary, but they generally follow standard organic synthesis protocols.

Industrial Production Methods: Industrial production of BRN 4734134 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality control. The industrial process may also include purification steps such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: BRN 4734134 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other functional groups, often using catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, catalysts like palladium or platinum, specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

BRN 4734134 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of BRN 4734134 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in medicine.

Comparison with Similar Compounds

BRN 4734134 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as BRN 506020 or BRN 4387740.

    Uniqueness: BRN 4734134 may exhibit unique properties, such as higher stability, specific reactivity, or enhanced biological activity, making it a valuable compound for research and application.

Properties

CAS No.

94253-07-3

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

2-morpholin-4-yl-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)acetamide

InChI

InChI=1S/C16H28N2O3/c1-15(2)12-4-5-16(3,21-15)13(10-12)17-14(19)11-18-6-8-20-9-7-18/h12-13H,4-11H2,1-3H3,(H,17,19)

InChI Key

AZRBPFMOOFRFRA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(C(C2)NC(=O)CN3CCOCC3)C)C

Origin of Product

United States

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